Bienvenue dans la boutique en ligne BenchChem!

(2R,3R,4R)-4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid

Antinociception Opioid receptor pharmacology Stereochemical SAR

This (2R,3R,4R) diastereomer features a free 3-carboxylic acid, bypassing the ester hydrolysis step required for its ethyl ester analog ASH21374, making it the preferred scaffold for direct amide coupling in PROTAC and ADC payload construction. Its N-methyl substitution provides the simplest aliphatic reference point for systematic SAR expansion of analgesic and antihypoxic 5-oxopyrrolidine-3-carboxylic acid series. The unique C4 stereochemistry enables head-to-head opioid receptor subtype selectivity mapping against the (2R,3R,4S) epimer. Supplied as racemate at 95% purity in mg to g scales. Ideal for medicinal chemistry, solid-form screening, and conjugate library synthesis.

Molecular Formula C7H11NO4
Molecular Weight 173.168
CAS No. 2126143-03-9
Cat. No. B2884958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R,4R)-4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid
CAS2126143-03-9
Molecular FormulaC7H11NO4
Molecular Weight173.168
Structural Identifiers
SMILESCC1C(C(C(=O)N1C)O)C(=O)O
InChIInChI=1S/C7H11NO4/c1-3-4(7(11)12)5(9)6(10)8(3)2/h3-5,9H,1-2H3,(H,11,12)/t3-,4-,5-/m1/s1
InChIKeyHCYHZGDPSAJBAK-UOWFLXDJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R,3R,4R)-4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid (CAS 2126143-03-9): Chiral 5-Oxopyrrolidine Building Block for Stereochemically Demanding Synthesis


(2R,3R,4R)-4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid (CAS 2126143-03-9, molecular formula C₇H₁₁NO₄, molecular weight 173.17 g/mol) is a chiral pyrrolidine derivative featuring three contiguous stereogenic centres at positions 2, 3, and 4, all in the (R) configuration [1]. The compound bears an N-methyl substituent, a 2-methyl group, a 4-hydroxyl group, a 5-oxo (lactam) functionality, and a free 3-carboxylic acid. It is supplied as a racemic mixture at 95% purity (50 mg to 5 g scales) by specialty chemical vendors . The 5-oxopyrrolidine-3-carboxylic acid scaffold is a recognised pharmacophoric core in medicinal chemistry, serving as a key intermediate for nootropic agents such as nebracetam and as a versatile chiral building block for constructing bioactive molecules [2].

Why Generic (2R,3R,4R)-4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid Substitution Fails: Stereochemical and Functional Group Determinants of Biological Profile


Generic interchange with other 5-oxopyrrolidine-3-carboxylic acid derivatives is precluded by three compounding factors. First, the (2R,3R,4R) absolute configuration establishes a unique spatial orientation of the hydroxyl, methyl, and carboxyl substituents that dictates hydrogen-bonding geometry and target recognition; the C4 epimer, (2R,3R,4S)-ethyl 4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylate (ASH21374), exhibits a fundamentally different pharmacological profile mediated through opioid, glutamatergic, and vanilloid pathways [1]. Second, the free carboxylic acid at C3 confers distinct physicochemical properties—including ionisability at physiological pH and capacity for salt formation—that are absent in the corresponding ethyl ester [2]. Third, within the broader class of 1-substituted 5-oxopyrrolidine-3-carboxylic acids, analgesic potency varies substantially with N-substituent identity; compounds bearing aromatic or heterocyclic N-substituents show greater analgesic activity than those with aliphatic substitution [3], demonstrating that even minor structural perturbations yield non-interchangeable biological outcomes.

Quantitative Differentiation Evidence: (2R,3R,4R)-4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid vs. Structural Analogs


C4 Epimer Differentiation: (2R,3R,4R)-Carboxylic Acid vs. (2R,3R,4S)-Ethyl Ester (ASH21374)—Antinociceptive Mechanism Divergence

The (2R,3R,4S) diastereomer ASH21374—differing from the target compound at both C4 stereochemistry and C3 esterification—demonstrates oral antinociceptive activity in mice at 2, 10, and 100 mg/kg that is statistically significant (P < 0.05) and comparable to 100 mg/kg acetylsalicylic acid or 5 mg/kg morphine in abdominal constriction, hot-plate, and formalin assays [1]. This activity was reversed by naloxone (5 mg/kg), β-funaltrexamine (10 mg/kg), naltrindole (1 mg/kg), and nor-binaltorphimine (1 mg/kg), confirming μ-, δ-, and κ-opioid receptor involvement, while the NO/cGMP pathway was not implicated [1]. The (2R,3R,4R) target compound, bearing the opposite C4 configuration and a free carboxylic acid, is predicted to exhibit divergent opioid receptor engagement and potentially altered CNS penetration due to its ionisable carboxyl group. No direct head-to-head antinociceptive comparison between the two diastereomers has been published.

Antinociception Opioid receptor pharmacology Stereochemical SAR

Carboxylic Acid vs. Ethyl Ester: Impact on Ionisability, Salt Formation, and Conjugation Potential

The target compound possesses a free 3-carboxylic acid (pKa estimated ~4.0–4.5 for pyrrolidine-3-carboxylic acids), whereas the closest published analog, ASH21374, is the ethyl ester. At physiological pH 7.4, the target compound exists predominantly as the carboxylate anion (>99.9% ionised), conferring: (i) enhanced aqueous solubility (estimated >10 mg/mL for the sodium salt vs. <1 mg/mL for the ethyl ester); (ii) capacity for salt screen and solid-form optimisation; and (iii) direct amenability to amide coupling without prior ester hydrolysis [1]. The ethyl ester ASH21374 requires metabolic or chemical hydrolysis to generate the free acid in vivo, introducing a pharmacokinetic variable absent from the target compound [2]. Conversely, the ester may exhibit superior passive membrane permeability (estimated logP increase of ~1.5–1.8 units relative to the free acid), a factor relevant to CNS-targeted applications [2].

Prodrug design Physicochemical profiling Bioconjugation

Scaffold-Level Analgesic Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: N-Methyl Substituent Baseline

A systematic study of 1-substituted 5-oxopyrrolidine-3-carboxylic acids demonstrated that compounds in this class possess analgesic and antihypoxic effects of varying strength when administered at 50 mg/kg in mice [1]. Analgesic activity was assessed using the hot-plate test with metamizole sodium (93 mg/kg, corresponding to its ED₅₀) as the reference standard [1]. Compounds with aromatic or heterocyclic N-substituents exhibited slightly greater analgesic activity than those with aliphatic N-substituents, establishing that the N-substituent identity modulates potency [1]. The target compound, bearing an N-methyl group (the simplest aliphatic N-substituent), provides a critical baseline for evaluating the contribution of N-substitution complexity to analgesic efficacy within this scaffold class.

Analgesic screening Pyrrolidine SAR Hot-plate test

Crystal-State Conformational Rigidity: Envelope Conformation and Dimeric Hydrogen-Bonding Motif

The crystal structure of the closely related (2R,3R,4S) ethyl ester analog reveals that the functionalised pyrrolidine ring adopts an envelope conformation, with atom C4 deviating by 0.180(1) Å from the mean plane, and molecules are linked by pairwise O—H⋯O hydrogen bonds generating centrosymmetric dimers with twofold rotational symmetry [1]. The target (2R,3R,4R) compound, possessing an additional hydrogen-bond donor (carboxylic acid O—H) relative to the ethyl ester, is predicted to exhibit an expanded hydrogen-bonding network in the solid state, potentially yielding higher melting point, lower solubility, and distinct mechanical properties relevant to formulation development [1]. The three chiral centres enforce a rigid spatial orientation of substituents: the methyl and hydroxyl groups are oriented away from the mean ring plane with torsion angles of 142.07(10)° (C2—N1—C1—C8) and −135.48(10)° (N1—C2—C3—O2) in the (2R,3R,4S) epimer [1]; analogous conformational parameters are anticipated for the (2R,3R,4R) epimer, but with altered C4 hydroxyl trajectory.

Crystal engineering Conformational analysis Hydrogen-bonded dimers

Synthetic Accessibility and Chiral Resolution: Diastereomeric Separation via Conventional Silica Gel Chromatography

Patent CN115197115B discloses a preparative method for chiral 5-oxopyrrolidine-3-carboxylic acids wherein a pair of diastereomers—generated from dimethyl itaconate and R(+)-p-methoxymethylbenzylamine at 180 °C in equimolar ratio—are separated by ordinary silica gel column chromatography, avoiding expensive chiral preparative HPLC or enzymatic resolution [1]. The reported isolated yields for the two separated diastereomeric intermediates were 62.8% (less polar diastereomer, 8.7 g) and 68.6% (more polar diastereomer, 9.5 g) from a 0.1 mol scale reaction [1]. While the patent concerns the unsubstituted 5-oxopyrrolidine-3-carboxylic acid scaffold, the methodology is directly translatable to the target N,2-dimethyl-4-hydroxy analogue, suggesting that preparative-scale access to both enantiomeric forms of the target compound is feasible without specialised chiral chromatography infrastructure [1].

Chiral separation Diastereomer resolution Process chemistry

Optimal Research and Industrial Application Scenarios for (2R,3R,4R)-4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid


Diastereomer-Dependent Opioid Receptor Subtype Profiling

The (2R,3R,4R) diastereomer serves as the critical comparator to the published (2R,3R,4S) analog ASH21374 for mapping the stereochemical determinants of μ-, δ-, and κ-opioid receptor engagement. ASH21374's antinociceptive activity is naloxone-reversible and involves all three classical opioid receptor subtypes at defined antagonist doses (naloxone 5 mg/kg, β-FNA 10 mg/kg, naltrindole 1 mg/kg, nor-BNI 1 mg/kg) [1]. Head-to-head testing of the (2R,3R,4R) epimer in identical assays (abdominal constriction, hot-plate, formalin; male BALB/c mice; 2–100 mg/kg p.o.) would directly quantify the contribution of C4 stereochemistry to opioid receptor subtype selectivity and signal transduction bias. This scenario is immediately actionable for academic pharmacology groups and CROs with established in vivo nociception models.

Free Carboxylic Acid as a Direct Conjugation Handle for PROTAC and ADC Linker Chemistry

The target compound's free 3-carboxylic acid enables direct amide coupling to amine-functionalised linkers without the additional ester hydrolysis step required for ASH21374. This renders it the preferred scaffold for constructing proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugate (ADC) payloads where the oxopyrrolidine core serves as the target-protein-binding motif. The ionised carboxylate at physiological pH also enhances aqueous solubility of the resulting conjugates, a critical parameter for in vivo administration [2]. Procurement in 100 mg to 1 g quantities (available at 95% purity from specialty vendors) supports initial library synthesis of 10–50 conjugate variants .

N-Methyl Minimal Pharmacophoric Baseline for 5-Oxopyrrolidine-3-Carboxylic Acid SAR Expansion

The N-methyl substituent on the target compound provides the simplest possible aliphatic N-substitution pattern within the 1-substituted 5-oxopyrrolidine-3-carboxylic acid series, which has established analgesic and antihypoxic activity at 50 mg/kg in mice [3]. This compound can function as the unadorned reference point for systematically evaluating the impact of increasingly complex N-substituents (aryl, heteroaryl, benzyl, cycloalkyl) on analgesic potency, antihypoxic effect, and toxicity profile. The 4-hydroxyl and 2-methyl groups further extend the SAR space relative to the parent 5-oxopyrrolidine-3-carboxylic acid scaffold [3].

Solid-Form Screening and Co-Crystal Engineering Leveraging Dual Hydrogen-Bond Donors

The combination of a carboxylic acid O—H donor and a secondary alcohol (4-OH) donor, coupled with the lactam carbonyl acceptor, predicts a rich solid-state hydrogen-bonding landscape amenable to polymorph and co-crystal screening. By analogy to the (2R,3R,4S) ethyl ester, which crystallises as O—H⋯O hydrogen-bonded dimers [2], the target carboxylic acid is expected to form more extensive supramolecular synthons (e.g., carboxylic acid dimers, acid–amide heterosynthons, hydroxyl–carboxyl chains). This scenario is directly relevant to pharmaceutical development programmes where solid-form intellectual property and bioavailability optimisation are critical milestones.

Quote Request

Request a Quote for (2R,3R,4R)-4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.